2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole

説明

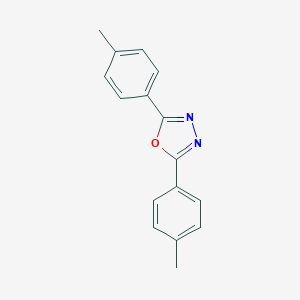

Structure

3D Structure

特性

IUPAC Name |

2,5-bis(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-3-7-13(8-4-11)15-17-18-16(19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCVDMCFWPHYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179620 | |

| Record name | 2,5-Di-(4-methylphenyl)-1,3-4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-91-0 | |

| Record name | 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-(4-methylphenyl)-1,3-4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2491-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di-(4-methylphenyl)-1,3-4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DI-P-TOLYL-(1,3,4)OXADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2,5 Bis 4 Methylphenyl 1,3,4 Oxadiazole and Analogues

Foundational Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Ring Systems

The construction of the 1,3,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, with several reliable methods having been established. These routes typically involve the formation of a key N-N bond and subsequent cyclization to form the aromatic five-membered heterocycle.

One of the most common and extensively explored synthetic routes to 1,3,4-oxadiazoles involves the condensation of hydrazides with carboxylic acid derivatives, followed by a dehydrative cyclization step. nih.govnih.gov This pathway typically begins with the reaction of an acid hydrazide with a carboxylic acid, acid chloride, or ester to form an intermediate N,N'-diacylhydrazine. nih.govnih.gov This intermediate is then cyclized using a variety of dehydrating agents. nih.gov

These reactions often require harsh conditions, such as elevated temperatures and strong acids, which can limit the scope of compatible substrates. nih.gov However, the development of various cyclodehydrating agents has improved the efficiency and mildness of this approach. Commonly employed reagents include phosphorus oxychloride, thionyl chloride, polyphosphoric acid (PPA), and triflic anhydride. nih.govnih.govutar.edu.my

Table 1: Common Dehydrating Agents for Diacylhydrazine Cyclization

| Dehydrating Agent | References |

|---|---|

| Polyphosphoric Acid (PPA) | nih.govnih.gov |

| Phosphorus Oxychloride (POCl₃) | nih.govutar.edu.my |

| Thionyl Chloride (SOCl₂) | nih.govnih.gov |

| Phosphorus Pentaoxide | nih.gov |

| Triflic Anhydride | nih.gov |

| Sulfuric Acid (H₂SO₄) | nih.gov |

Oxidative cyclization offers an alternative pathway to 1,3,4-oxadiazoles, typically starting from N-acylhydrazones, which are themselves formed from the condensation of acid hydrazides with aldehydes. nih.govjchemrev.com This method complements dehydrative techniques and involves treating the acylhydrazone with an oxidizing agent to induce intramolecular cyclization.

A range of oxidizing agents has been successfully employed for this transformation. For instance, stoichiometric molecular iodine in the presence of potassium carbonate provides a transition-metal-free method for the oxidative cyclization of crude acylhydrazones. jchemrev.comorganic-chemistry.org Other effective oxidants include Dess–Martin periodinane (DMP), which works under mild, metal-free conditions at room temperature, as well as chloramine-T, potassium permanganate, and hypervalent iodine reagents. mdpi.com

Table 2: Selected Oxidizing Agents for Acylhydrazone Cyclization

| Oxidizing Agent | Conditions/Notes | References |

|---|---|---|

| Molecular Iodine (I₂) | Used with potassium carbonate; transition-metal-free. | jchemrev.comorganic-chemistry.org |

| Dess–Martin Periodinane (DMP) | Mild, metal-free conditions at room temperature. | |

| Chloramine-T | Can be used under microwave irradiation. | jchemrev.commdpi.com |

| Ceric Ammonium Nitrate (CAN) | An example of various oxidizing substances used. | mdpi.com |

| Potassium Permanganate (KMnO₄) | Classical oxidizing agent for this transformation. | mdpi.com |

| Hypervalent Iodine Reagents | A class of effective oxidants for this cyclization. | mdpi.com |

In recent years, mechanochemical synthesis has emerged as an environmentally benign alternative to traditional solvent-based methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This approach involves the use of mechanical force, such as grinding or milling, to initiate chemical reactions in the absence of bulk solvents. This technique aligns with the principles of green chemistry by reducing solvent waste and often leading to shorter reaction times and improved yields.

Specific Synthesis and Functionalization of 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole Scaffolds

The synthesis of the target compound, this compound, can be achieved through specific applications of the foundational routes, followed by advanced functionalization techniques to modify the core structure.

A prominent and convenient path for synthesizing 1,3,4-oxadiazole derivatives with high purity is through polyphosphoric acid (PPA) mediated condensation. preprints.orgresearchgate.net This method has been specifically utilized in synthetic routes starting from p-toluic acid or its derivatives. For example, the synthesis of the this compound core can be achieved through the cyclization of p-toluic acid and hydrazine (B178648) hydrate (B1144303), catalyzed by PPA. tubitak.gov.tr

In a related synthesis, p-Toluic hydrazide was reacted with glycine in PPA, heating to 160°C to accomplish the cyclization and form the 5-(4-methylphenyl)-1,3,4-oxadiazole moiety. preprints.org This demonstrates the utility of PPA as both a reagent and a solvent for constructing the desired oxadiazole scaffold from readily available starting materials. The reaction of two equivalents of p-toluic acid (or a derivative like its hydrazide) with a hydrazine source in PPA provides a direct route to the symmetrically substituted this compound.

Once the 1,3,4-oxadiazole core is formed, transition metal-catalyzed reactions offer powerful tools for further derivatization. These methods allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex diaryl-1,3,4-oxadiazoles. mdpi.com

C-H Arylation: Direct C-H arylation has been developed as an efficient method for functionalizing 2-aryl-1,3,4-oxadiazoles. mdpi.com Copper-catalyzed C-H arylation allows for the coupling of a pre-existing 2-aryl-1,3,4-oxadiazole with an aryl halide or a diaryliodonium salt. mdpi.comacs.org This strategy avoids the need for pre-functionalization (e.g., halogenation) of the oxadiazole ring, providing a more atom-economical route to 2,5-diaryl-1,3,4-oxadiazoles. acs.orgresearchgate.net

Suzuki Coupling: The palladium-catalyzed Suzuki cross-coupling reaction is a versatile and widely used method for synthesizing 2,5-diaryl-1,3,4-oxadiazoles. nih.govnih.govresearchgate.net This reaction typically involves the coupling of a halogenated 1,3,4-oxadiazole derivative, such as 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, with an arylboronic acid. researchgate.net The reaction is catalyzed by a palladium complex, often in the presence of a base and sometimes a phase-transfer catalyst. nih.govresearchgate.net This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the 1,3,4-oxadiazole scaffold, making it a key strategy for creating libraries of novel derivatives. mdpi.com

Table 3: Examples of Transition Metal-Catalyzed Functionalization of 1,3,4-Oxadiazoles

| Reaction Type | Catalyst System | Reactants | Product Type | References |

|---|---|---|---|---|

| C-H Arylation | Copper Salt / 1,10-phenanthroline | 2-Aryl-1,3,4-oxadiazole + Aryl Iodide | 2,5-Diaryl-1,3,4-oxadiazole | mdpi.com |

| C-H Arylation | Copper(II) Oxide Nanoparticles | 1,3,4-Oxadiazole + Aryl Halide | 2-Aryl-1,3,4-oxadiazole | organic-chemistry.orgmdpi.com |

| Suzuki Coupling | Palladium Catalyst (e.g., Pd(dppf)Cl₂) / Base | Halogenated Oxadiazole + Arylboronic Acid | Aryl-substituted Oxadiazole | nih.govnih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ / Cs₂CO₃ / PTC | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole + (Hetero)arylboronic acid | 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazole | researchgate.net |

Photoredox-Mediated Cascade Cyclization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild reaction conditions. This approach has been successfully applied to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The reaction typically involves the generation of radical intermediates from readily available precursors, which then undergo a cascade of reactions to form the oxadiazole ring.

One notable strategy involves the cyclization of aldehydes with hypervalent iodine(III) reagents, promoted by visible light. This catalyst-free approach offers an efficient route to a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives. nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope, providing access to the target compounds in excellent yields. nih.gov The use of commercially available and easy-to-handle starting materials, without the need for pre-activation, makes this method an attractive alternative to traditional synthetic protocols. nih.gov

Key features of photoredox-mediated cascade cyclization for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles are summarized in the table below.

| Feature | Description | Reference |

| Reaction Type | Photoredox-mediated cascade cyclization | nih.gov |

| Starting Materials | Aldehydes, hypervalent iodine(III) reagents | nih.gov |

| Catalyst | Typically catalyst-free, promoted by visible light | nih.gov |

| Reaction Conditions | Mild, ambient temperature | nih.gov |

| Key Advantages | High efficiency, excellent yields, broad substrate scope, use of readily available starting materials | nih.gov |

This methodology represents a significant advancement in the synthesis of 1,3,4-oxadiazoles, offering a greener and more efficient pathway compared to classical methods that often require harsh reagents and elevated temperatures.

One-Pot Synthesis-Functionalization Strategies

A prominent one-pot strategy involves the synthesis and subsequent functionalization of the 1,3,4-oxadiazole core in a single reaction vessel. For instance, a two-stage, one-pot protocol has been developed for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed arylation. nih.gov This method demonstrates broad scope with respect to both the carboxylic acid and the aryl iodide coupling partners, including the successful use of heteroaromatic substrates. nih.gov

The versatility of this approach is highlighted by its application in the late-stage functionalization of complex molecules, demonstrating its potential for medicinal chemistry and drug discovery programs. nih.gov The key steps and components of this one-pot strategy are outlined in the table below.

| Step | Description | Key Reagents | Reference |

| 1. Oxadiazole Formation | Reaction of a carboxylic acid with NIITP to form the monosubstituted 1,3,4-oxadiazole intermediate. | Carboxylic acid, N-isocyaniminotriphenylphosphorane (NIITP) | nih.gov |

| 2. C-H Functionalization | Copper-catalyzed arylation of the in situ generated oxadiazole with an aryl iodide. | Aryl iodide, Copper catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., Cs₂CO₃) | nih.gov |

This one-pot methodology provides a streamlined and efficient route to a wide array of 2,5-disubstituted 1,3,4-oxadiazoles, including analogues of this compound, from readily available starting materials. nih.govjchemrev.com

Polymerization and Supramolecular Engineering of 1,3,4-Oxadiazole Moieties

The incorporation of 1,3,4-oxadiazole units into larger molecular architectures, such as polymers and supramolecular assemblies, is a rapidly developing field. The unique electronic and structural properties of the oxadiazole ring make it an attractive building block for the design of advanced materials with tailored functionalities.

Integration into Polymeric Backbones and Side Chains

The integration of 1,3,4-oxadiazole moieties into the main chain or as side groups of polymers can significantly enhance their thermal, mechanical, and optoelectronic properties. researchgate.net Polymers containing the 1,3,4-oxadiazole ring are known for their high thermal stability, excellent chemical resistance, and good film-forming capabilities. researchgate.net

Polyamides and polyimides are two important classes of high-performance polymers that have been successfully modified with 1,3,4-oxadiazole units. researchgate.net The synthesis of these polymers typically involves the polycondensation of diamines or dianhydrides containing preformed oxadiazole rings. researchgate.net The resulting materials exhibit enhanced thermal stability and can be processed into films and coatings for various applications. researchgate.net

The table below summarizes the key characteristics of polymers incorporating 1,3,4-oxadiazole moieties.

| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |

| Polyamides | Diamines containing oxadiazole rings, diacid chlorides | High thermal stability, good solubility in polar aprotic solvents, film-forming ability | Advanced materials, high-performance films | researchgate.net |

| Polyimides | Diamines containing oxadiazole rings, dianhydrides | Excellent thermal stability, chemical resistance, good mechanical properties | Aerospace, electronics, high-temperature coatings | researchgate.net |

The incorporation of this compound or its derivatives into polymer backbones can be envisioned through similar polycondensation reactions, leading to materials with potentially interesting optical and electronic properties.

Formation of Dendrimeric and Oligomeric Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The precise control over their size, shape, and surface functionality makes them attractive for a wide range of applications. The incorporation of 1,3,4-oxadiazole units into dendritic and oligomeric structures can lead to novel materials with unique photophysical and electronic properties.

The synthesis of dendrimers typically involves a stepwise, repetitive reaction sequence, starting from a central core. While specific examples of dendrimers based on this compound are not extensively reported, the general principles of dendrimer synthesis can be applied. The oxadiazole moiety can be incorporated into the dendritic architecture as a branching unit or as a peripheral functional group.

The table below outlines the general approaches to dendrimer synthesis that could be adapted for the construction of oxadiazole-containing dendrimers.

| Synthetic Strategy | Description |

| Divergent Synthesis | Growth of the dendrimer from the core outwards. |

| Convergent Synthesis | Synthesis of dendritic wedges (dendrons) that are then attached to a central core. |

The development of dendrimers and oligomers incorporating this compound and its analogues is a promising area for future research, with potential applications in organic electronics, sensing, and catalysis.

Design and Synthesis of Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands. The design and synthesis of coordination polymers based on 1,3,4-oxadiazole-containing ligands have attracted significant interest due to their intriguing network topologies and potential applications in areas such as gas storage, catalysis, and sensing.

The nitrogen atoms of the 1,3,4-oxadiazole ring, as well as any peripheral functional groups, can act as coordination sites for metal ions. Ligands based on 2,5-disubstituted-1,3,4-oxadiazoles have been used to construct a variety of coordination polymers with different dimensionalities and network structures. nih.gov

For example, bent bis(ethynylphenyl)oxadiazole ligands have been shown to form coordination polymers with silver(I) salts, resulting in materials with interesting luminescent and electrical conductive properties. nih.gov The specific geometry of the ligand and the coordination preference of the metal ion play a crucial role in determining the final structure of the coordination polymer.

The table below provides examples of coordination polymers synthesized from 1,3,4-oxadiazole-based ligands.

| Ligand | Metal Ion | Resulting Structure | Potential Properties | Reference |

| 2,5-bis(4-ethynylphenyl)-1,3,4-oxadiazole | Ag(I) | One-dimensional and two-dimensional coordination polymers | Luminescence, electrical conductivity | nih.gov |

| 2,5-bis(3-ethynylphenyl)-1,3,4-oxadiazole | Ag(I) | Coordination polymers with varying dimensionalities | Luminescence, electrical conductivity | nih.gov |

| 2,5-bis(4-((2-pyridinylmethyl)amino)phenyl)-1,3,4-oxadiazole | Hg(II) | Macrocyclic complex | Potential for sensing applications | nih.gov |

The use of this compound as a ligand in the synthesis of coordination polymers is a promising avenue for the development of new functional materials. The methyl groups on the phenyl rings can influence the solid-state packing and intermolecular interactions within the coordination network, potentially leading to novel material properties.

Advanced Spectroscopic and Structural Characterization of 2,5 Bis 4 Methylphenyl 1,3,4 Oxadiazole Derivatives

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the FT-IR spectrum of 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole and its derivatives, characteristic peaks confirm the presence of specific structural features. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. ajchem-a.com For a related compound, 2,6-Di-tert-butyl-4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenol, the aromatic C-H stretch appears at 3011 cm⁻¹, while aliphatic C-H stretches are seen at 2962–2947 cm⁻¹. nih.gov

The C=N stretching vibration within the oxadiazole ring is a key indicator of the heterocyclic core. This vibration, often mixed with C=C stretching, is typically found in the 1610-1481 cm⁻¹ range. ajchem-a.com Specifically, for 2,6-Di-tert-butyl-4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenol, the C=N stretch is observed at 1610 cm⁻¹. nih.gov The C-O-C stretching of the oxadiazole ring is another important feature, with bands appearing around 1219-1232 cm⁻¹. nih.govresearchgate.net

The presence of the methyl groups on the phenyl rings is confirmed by their characteristic vibrations. The substitution patterns on the aromatic rings can also be inferred from the positions of certain absorption bands.

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | ajchem-a.com |

| Aliphatic C-H Stretch | 2962 - 2947 | nih.gov |

| C=N Stretch (Oxadiazole) | 1610 - 1546 | ajchem-a.comnih.gov |

| C=C Stretch (Aromatic) | 1585 - 1498 | nih.gov |

| C-O-C Stretch (Oxadiazole) | 1219 - 1232 | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for the aromatic and methyl protons. The protons on the phenyl rings typically appear as doublets in the aromatic region of the spectrum, generally between δ 7.0 and δ 8.5 ppm. tubitak.gov.tr For a similar compound, 2,6-Di-tert-butyl-4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenol, the aromatic protons of the p-methylphenyl group are observed as doublets at δ 7.31 and δ 8.01 ppm. nih.gov The methyl protons (–CH₃) give a characteristic singlet peak at a higher field, typically around δ 2.4 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the oxadiazole ring (C2 and C5) are highly deshielded and resonate at approximately δ 164-165 ppm. nih.govresearchgate.net The aromatic carbons show signals in the range of δ 120-145 ppm. researchgate.net The carbon of the methyl group (–CH₃) is found at a much higher field, typically around δ 21-22 ppm. nih.govresearchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Aromatic Protons | 7.0 - 8.5 (d) | 120 - 145 | nih.govtubitak.gov.trresearchgate.net |

| Methyl Protons (–CH₃) | ~2.4 (s) | ~21.5 | nih.govresearchgate.net |

| Oxadiazole Carbons (C2, C5) | - | 164 - 165 | nih.govresearchgate.net |

Mass Spectrometry for Molecular Weight and Purity Assessment (e.g., GC-MS, EIMS, HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the molecular formula of the compound. For a related derivative, 2,6-Di-tert-butyl-4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenol, the molecular ion peak [M⁺] was observed at m/z 364.2147, which is consistent with its calculated molecular formula of C₂₃H₂₈N₂O₂. nih.gov Electron Ionization Mass Spectrometry (EIMS) often shows the molecular ion peak, and the fragmentation pattern can provide structural information. A common fragmentation involves the loss of a methyl radical from the molecular ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture and confirm its purity while simultaneously providing its mass spectrum.

Electronic Absorption Spectroscopy for Electronic Transitions and Conjugation (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the extent of conjugation.

Symmetrically substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles exhibit strong absorption in the UV region. researchgate.net The absorption spectra of these compounds are characterized by intense bands resulting from π→π* electronic transitions within the conjugated system. nih.gov For derivatives of 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles, the absorption maxima are typically observed around 300 nm in solvents like THF. tubitak.gov.trtubitak.gov.tr The position of the absorption maximum can be influenced by the substituents on the phenyl rings and the solvent polarity. nih.gov

Table 3: UV-Vis Absorption Data for Related Oxadiazole Derivatives

| Compound Class | Solvent | Absorption Maximum (λₘₐₓ, nm) | Reference |

| 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazoles | Dichloromethane | ~300 - 360 | researchgate.net |

| 2,5-Bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles | THF | ~300 | tubitak.gov.trtubitak.gov.tr |

| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | Methanol | 286 - 288 | nih.gov |

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

DSC analysis can be used to determine the melting point and other thermal transitions of this compound. For instance, a study on 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147) utilized DSC to characterize its thermal properties. researchgate.net The melting point provides information about the purity and crystalline nature of the compound. For related oxadiazole derivatives, melting points can vary significantly depending on the substituents. For example, 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (B1326449) has a melting point of 132–133 °C. nih.gov

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for studying the electronic structure and excited-state properties of 1,3,4-oxadiazole (B1194373) derivatives. ijopaar.combohrium.com These methods allow for the accurate prediction of molecular geometries, orbital energies, and electronic transitions, offering a detailed understanding of their photophysical behavior. bohrium.com

Geometry Optimization and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Theoretical calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to determine the optimized molecular structure of 1,3,4-oxadiazole derivatives. ajchem-a.comindexcopernicus.com For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the calculated bond lengths and angles were found to be in good agreement with experimental data. ajchem-a.comindexcopernicus.com The planarity of the 1,3,4-oxadiazole ring is a key structural feature, with minimal deviation from planarity observed in similar compounds. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. ajchem-a.com For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap suggests good kinetic stability. ajchem-a.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 |

Data sourced from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using DFT/B3LYP/6-311++G(d,p) level of theory. ajchem-a.com

Intramolecular Charge Transfer (ICT) Characteristics and Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules with donor-acceptor architectures, significantly influencing their photophysical properties. In derivatives of 1,3,4-oxadiazole, the oxadiazole moiety often acts as an electron acceptor, while substituted phenyl rings can function as electron donors.

Studies on symmetrically substituted 1,3,4-oxadiazole derivatives have demonstrated that the introduction of strong electron-donating groups, such as diphenylamine, can significantly enhance ICT characteristics. nih.govnih.gov This enhancement is evidenced by a large red shift in the emission spectra with increasing solvent polarity, while the absorption spectra show only a small shift. nih.gov This indicates a substantial charge transfer in the excited state. nih.gov Theoretical calculations have confirmed that upon excitation, electron density shifts from the terminal donor groups to the central 1,3,4-oxadiazole ring system. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. capes.gov.br By examining the interactions between filled and vacant orbitals, NBO analysis provides insights into the stability arising from electron delocalization. This method can be used to understand the electronic communication between the different fragments of the 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole molecule, such as the phenyl rings and the central oxadiazole core.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. ajchem-a.comnih.gov The MEP surface illustrates the charge distribution, with different colors representing regions of varying electrostatic potential. nih.gov Typically, red areas indicate negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential and are prone to nucleophilic attack. nih.gov For 1,3,4-oxadiazole derivatives, MEP analysis has shown that the nitrogen atoms of the oxadiazole ring are often the most electron-rich regions, making them potential sites for electrophilic interactions. ajchem-a.com

Prediction of Spectroscopic Properties from First Principles

Theoretical calculations, particularly TD-DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. bohrium.comresearchgate.net These methods can accurately forecast absorption and emission wavelengths, which can then be compared with experimental data to validate the computational model. bohrium.com For instance, TD-DFT calculations have been successfully used to correlate the vertical excitation and emission wavelengths of similar heterocyclic compounds with their experimental spectra. bohrium.com This predictive capability is crucial for understanding the origin of electronic transitions, which are often of a π-π* nature in these aromatic systems. researchgate.net

Elucidation of Structure-Property Relationships and Molecular Design Principles

A key outcome of computational studies is the establishment of clear structure-property relationships. By systematically modifying the molecular structure and observing the resulting changes in electronic and optical properties, researchers can derive design principles for new materials. For example, it has been shown that substituting the 1,3,4-oxadiazole core with electron-donating or electron-withdrawing groups can significantly tune the HOMO-LUMO gap and, consequently, the molecule's photophysical properties. nih.gov The introduction of electron-releasing groups tends to increase the antioxidant activity of phenolic 1,3,4-oxadiazole derivatives, while electron-withdrawing groups have the opposite effect. nih.gov These insights are invaluable for the rational design of novel 1,3,4-oxadiazole-based compounds with specific functionalities for applications in materials science and medicinal chemistry. nih.govnih.gov

Simulation of Intermolecular Interactions and Adsorption Phenomena

The study of noncovalent interactions is critical for understanding the crystal packing, self-assembly, and host-guest recognition properties of this compound and related compounds. Computational simulations offer profound insights into the nature and strength of these interactions.

Detailed analyses of crystal structures for similar 1,3,4-oxadiazole derivatives have been performed using DFT calculations. rsc.orgresearchgate.net These studies reveal the importance of weak noncovalent interactions in building supramolecular architectures. The primary interactions identified involve the 1,3,4-oxadiazole ring and its substituents. Specifically, C-H···N and C-H···π interactions are recurrent motifs. rsc.orgresearchgate.net Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, Non-Covalent Interaction (NCI) plots, and Molecular Electrostatic Potential (MEP) surface plots are used to quantitatively and qualitatively characterize these bonds. rsc.orgresearchgate.net MEP surfaces, for instance, help rationalize the observed interactions by mapping electron-rich and electron-deficient regions of the molecule. rsc.orgresearchgate.net

The intermolecular interactions of 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), a structurally analogous compound, with β-cyclodextrin have also been investigated. pku.edu.cn These studies, employing ¹H-NMR and steady-state fluorescence measurements, show that the formation of inclusion complexes is primarily driven by hydrophobic interactions. pku.edu.cn Such research simulates adsorption and encapsulation phenomena, demonstrating how the oxadiazole derivative can be included within the cavity of a host molecule, a process crucial for applications in drug delivery and materials science. pku.edu.cn

Table 1: Computational Methods and Findings on Intermolecular Interactions

| Interaction Type | Molecule(s) Studied | Computational/Analytical Method | Key Findings | Source |

| C-H···N, C-H···π | 1,3,4-Oxadiazole Derivatives | X-ray Diffraction, DFT, QTAIM, NCI, MEP | Revealed recurrent H-bonded motifs and various C-H···π interactions governing the crystal packing. | rsc.orgresearchgate.net |

| Host-Guest Inclusion | 2,5-Diphenyl-1,3,4-oxadiazole & β-cyclodextrin | ¹H-NMR, Fluorescence Spectroscopy | Formation of a 1:1 inclusion complex is driven by hydrophobic forces. | pku.edu.cn |

| Protein-Ligand Binding | 1,3,4-Oxadiazole Derivatives & VEGFR2/EGFR | DFT, Molecular Docking, Molecular Dynamics | Investigated binding affinities and stability of complexes for potential therapeutic applications. | mdpi.com |

Mechanistic Studies of Chemical Transformations

Understanding the reaction mechanisms for the synthesis of this compound is essential for optimizing reaction conditions and improving yields. The most prevalent chemical transformation is the formation of the 1,3,4-oxadiazole ring itself, which can be achieved through several mechanistic pathways.

A primary and widely used method is the cyclodehydration of 1,2-diacylhydrazines. For the target compound, this involves the precursor 1,2-bis(4-methylbenzoyl)hydrazine. The reaction is facilitated by various dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), phosphorus pentaoxide, or thionyl chloride. nih.govtubitak.gov.trnih.gov The mechanism involves the conversion of a carbonyl oxygen into a better leaving group by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other amide's nitrogen or oxygen, and subsequent elimination to form the stable five-membered aromatic oxadiazole ring. nih.govmdpi.com

Another significant mechanistic pathway is the oxidative cyclization of N-acylhydrazones. researchgate.net This method can be catalyzed by iodine in the presence of an oxidant like hydrogen peroxide. researchgate.net The proposed mechanism involves the oxidation of the hydrazone, leading to an intermediate that undergoes intramolecular cyclization to form the oxadiazole ring. This approach is noted for being environmentally benign. researchgate.net

More advanced synthetic strategies include copper-catalyzed intramolecular C-H functionalization. In this approach, an N-arylidenearoylhydrazide is treated with a copper catalyst, such as Cu(OTf)₂, which facilitates the formation of the oxadiazole ring through a direct C-H activation and cyclization pathway. nih.gov

Beyond synthesis, other chemical transformations have been studied. For example, under harsh reducing conditions (e.g., iron filings in concentrated HCl), the 1,3,4-oxadiazole ring can undergo reductive ring-opening, yielding an acyclic benzohydrazide (B10538) derivative. nih.gov

Table 2: Mechanistic Pathways for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

| Mechanistic Pathway | Precursor(s) | Key Reagents/Catalysts | Description | Source(s) |

| Cyclodehydration | 1,2-Diacylhydrazines | POCl₃, PPA, SOCl₂ | Intramolecular cyclization via dehydration of the diacylhydrazine precursor. | nih.govtubitak.gov.trmdpi.comnih.gov |

| Oxidative Cyclization | N-Acylhydrazones | I₂, H₂O₂ | Iodine-catalyzed oxidative C-O bond formation and subsequent cyclization. | researchgate.net |

| C-H Functionalization | N-Arylidenearoylhydrazides | Cu(OTf)₂ | Copper-catalyzed intramolecular functionalization of an imine C-H bond. | nih.gov |

| Radical-Promoted Coupling | Aryl Tetrazoles, Aryl Aldehydes | (none - thermal) | N-acylation followed by thermal rearrangement and radical-promoted cyclization. | organic-chemistry.org |

Optoelectronic and Photonic Applications of 2,5 Bis 4 Methylphenyl 1,3,4 Oxadiazole and Its Functionalized Derivatives

Application as Electron Transport Materials (ETMs) and Hole-Blocking (HB) Layers in Organic Light-Emitting Diodes (OLEDs)

The efficiency and longevity of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the balanced injection and transport of charge carriers—electrons and holes—within the device architecture. nih.gov Derivatives of 2,5-diaryl-1,3,4-oxadiazole, including 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole, are widely recognized for their exceptional electron-transporting and hole-blocking capabilities. rsc.orgresearchgate.net These properties stem from the electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring, which facilitates the acceptance and transport of electrons.

The performance of oxadiazole derivatives as ETMs is intrinsically linked to their molecular structure. The introduction of various substituent groups on the phenyl rings can modulate their electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy level and electron mobility. For instance, fluorination of 2,5-diphenyl-1,3,4-oxadiazole (B188118) has been shown to enhance its electron affinity, which is a desirable characteristic for an efficient ETM. researchgate.net

Furthermore, to improve the stability of amorphous films and prevent phase separation in polymer-blend OLEDs, dimeric oxadiazole structures have been synthesized and investigated as ETMs. These structural modifications aim to enhance the morphological stability and, consequently, the operational lifetime of the OLED devices.

Table 1: OLED Device with Oxadiazole-based Hole Blocking Layer

| Hole Blocking Material | Recombination Rate (cm⁻³s⁻¹) | Singlet Exciton Density (cm⁻³) | Luminance (cd/m²) |

| Bphen | 2.25 x 10²⁵ | 2.87 x 10¹⁴ | 4700 |

| Alq3 | 1.74 x 10²⁵ | 2.2 x 10¹⁴ | 4500 |

| TPBi | 1.04 x 10²⁵ | 1.31 x 10¹⁴ | 4400 |

| TAZ | 1.79 x 10²⁴ | 0.22 x 10¹⁴ | 3200 |

This table presents data on the performance of green fluorescence OLEDs with various hole-blocking materials, as reported in a numerical study. researchgate.net

Photoluminescence and Electroluminescence Performance

The luminescent properties of this compound and its derivatives are central to their application in light-emitting devices. These compounds typically exhibit strong fluorescence with high quantum yields, making them excellent candidates for emissive materials in OLEDs.

Derivatives of 2,5-diaryl-1,3,4-oxadiazole are known for their high photoluminescence quantum yields (PLQY), a measure of the efficiency of the fluorescence process. For example, a donor-acceptor-donor type molecule, 2,5-bis(4-(10H-phenoxazin-10-yl)phenyl)-1,3,4-oxadiazole (2PXZ-OXD), has demonstrated a high PLQY of 87% when doped into a host material. rsc.org An OLED utilizing this material as an emitter achieved a notable external quantum efficiency (EQE) of 14.9%. rsc.org

The emission color of these compounds can be tuned by chemical modification. By introducing different substituent groups onto the phenyl rings, the energy levels of the molecule can be altered, resulting in a shift in the emission wavelength. For instance, a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives have been synthesized, exhibiting emission spectra that can be influenced by both the substituents and the polarity of the solvent. researchgate.net This tunability is a significant advantage in the development of full-color displays.

Table 2: Photoluminescence Data for a Functionalized Oxadiazole Derivative (2PXZ-OXD)

| Property | Value |

| Emission Color | Green |

| Photoluminescence Quantum Yield (PLQY) in Toluene | High |

| External Quantum Efficiency (EQE) in OLED | 14.9% |

Data for the donor-acceptor-donor type molecule 2,5-bis(4-(10H-phenoxazin-10-yl)phenyl)-1,3,4-oxadiazole (2PXZ-OXD). rsc.org

A particularly exciting area of research is the development of 1,3,4-oxadiazole derivatives that exhibit Thermally Activated Delayed Fluorescence (TADF). ossila.com In TADF materials, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This allows for a theoretical internal quantum efficiency of 100%, a significant improvement over conventional fluorescent materials.

The design of TADF molecules based on the 1,3,4-oxadiazole core often involves the creation of donor-acceptor structures. For instance, combining a phenoxazine (B87303) donor with a 2,5-diphenyl-1,3,4-oxadiazole acceptor has led to the development of efficient green TADF emitters. rsc.org The efficiency of the TADF process is highly dependent on the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). A small ΔEST is crucial for efficient RISC. In a carbazole (B46965)/oxadiazole hybrid compound, a narrow ΔEST of 0.22 eV was achieved, resulting in bright light-blue TADF emission. rsc.org

Table 3: TADF Properties of a Carbazole/Oxadiazole Hybrid Emitter

| Property | Value |

| Emission Peak | 496 nm (light-blue) |

| Photoluminescence Quantum Yield (degassed toluene) | 58.2% |

| Singlet-Triplet Bandgap (ΔEST) | 0.22 eV |

| Delayed Decay Time (in PMMA film) | 13 µs |

Data for the carbazole/oxadiazole hybrid compound 2-(2,3,4,5,6-penta(9H-carbazol-9-yl)phenyl)-5-phenyl-1,3,4-oxadiazole (5CzOXD). rsc.org

Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, can have a profound impact on the efficiency of OLEDs. In some cases, exciplex formation can be a loss mechanism, but it can also be harnessed to improve device performance. The use of exciplex-forming hosts has been shown to enable the fabrication of highly efficient white OLEDs. nih.gov

For instance, systems where a carbazole derivative acts as the donor and a triazole-based compound serves as the acceptor can form exciplexes that exhibit TADF. nih.govacs.org The formation of these exciplexes can lead to devices with low turn-on voltages and high power efficiencies. One such device demonstrated a maximum power efficiency of 10.7 lm/W and a current efficiency of 18.4 cd/A. nih.gov The electroluminescence in these devices is often of an exciplex nature, which can be confirmed by comparing the photoluminescence spectra of the individual components with that of the blend.

Nonlinear Optical (NLO) Properties and Applications in Photonics

Materials with strong nonlinear optical (NLO) properties are in high demand for a variety of photonic applications, including optical switching, data storage, and frequency conversion. 1,3,4-oxadiazole derivatives have been identified as promising candidates for NLO applications due to their extended π-conjugation and the ability to create donor-π-acceptor structures, which can lead to large molecular hyperpolarizabilities.

The NLO response of these molecules can be investigated using techniques such as the Z-scan method. Research on new 1,3,4-oxadiazole derivatives has shown that their nonlinear absorption properties can be tuned by altering the substituent groups. ias.ac.in For example, a derivative containing bromine was found to act as an optical limiter. ias.ac.in Theoretical studies, often employing Density Functional Theory (DFT), are also used to predict and understand the NLO properties of these compounds. bohrium.comresearchgate.net

Table 4: Nonlinear Optical Properties of 1,3,4-Oxadiazole Derivatives

| Compound | First Hyperpolarizability (βexp) at 1064 nm (x 10⁻³⁰ esu) | Static First Hyperpolarizability (βexp) at 0 nm (x 10⁻³⁰ esu) |

| Oxa-4-Py | 173 | 106 |

| DiOxaBn-2-Tio | 226 | 126 |

Experimental data for two 1,3,4-oxadiazole derivatives, showcasing their second-order optical nonlinearity. bohrium.com

Advanced Fluorescent Sensor Development (e.g., for Anions, Metal Ions)

The inherent fluorescence of this compound and its derivatives makes them excellent platforms for the development of fluorescent chemosensors. These sensors can detect the presence of specific ions, such as anions and metal cations, through changes in their fluorescence emission.

Functionalized 1,3,4-oxadiazole derivatives have been designed to selectively bind with various metal ions, including Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺. acs.orgnih.gov The binding of a metal ion to the sensor molecule can either enhance or quench its fluorescence, providing a clear signal for detection. For example, a polyamine macrocycle containing a 2,5-diphenyl researchgate.netacs.orgresearchgate.netoxadiazole moiety has been shown to act as a selective "off-on" fluorescent sensor for Zn(II) ions at physiological pH. acs.orgnih.gov The coordination of Zn(II) leads to an intense sky-blue emission that is observable with the naked eye. acs.org

Similarly, oxadiazole-based sensors have been developed for the detection of anions. The design of these sensors often involves incorporating a recognition site that can selectively interact with the target anion, leading to a measurable change in the fluorescence signal. The development of such sensors is a rapidly growing field with potential applications in environmental monitoring and biological imaging.

Table 5: Metal Ion Sensing with a Functionalized Oxadiazole Derivative (L2)

| Metal Ion | Sensing Response |

| Cu(II) | Fluorescence Quenched |

| Zn(II) | OFF-ON Sensor (Sky-Blue Emission) |

| Cd(II) | No Appreciable Fluorescence Enhancement |

| Pb(II) | No Appreciable Fluorescence Enhancement |

This table summarizes the response of a fluorescent sensor (L2) based on a polyamine macrocycle containing a 2,5-diphenyl researchgate.netacs.orgresearchgate.netoxadiazole moiety towards various metal ions. acs.orgnih.gov

Potential in Other Photonic Systems (e.g., Scintillators, Laser Dyes, Solar Energy Concentrators)

The exceptional photophysical properties of this compound and its derivatives extend their potential applications beyond OLEDs and sensors into other advanced photonic systems. The inherent fluorescence and high quantum yields characteristic of the 2,5-diaryl-1,3,4-oxadiazole scaffold make these compounds promising candidates for scintillators, laser dyes, and solar energy concentrators. nih.govchemicalbook.commdpi.com

Scintillators: Scintillators are materials that emit light upon exposure to ionizing radiation. This property is crucial for the detection of high-energy particles in various scientific and medical applications. 2,5-Disubstituted-1,3,4-oxadiazoles are known to exhibit strong fluorescence, a key requirement for efficient scintillators. chemicalbook.commdpi.com The high photoluminescence quantum yield of these compounds allows for the effective conversion of the energy from incident radiation into detectable photons. The specific derivative, 2-(4-tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole, is commercially available in scintillation grade, highlighting the suitability of this class of materials for such applications. The introduction of methyl groups on the phenyl rings in this compound is expected to influence the scintillation properties, potentially tuning the emission wavelength and decay time.

Laser Dyes: Laser dyes are organic compounds used as the gain medium in dye lasers. These dyes need to possess high fluorescence quantum yields, broad absorption and emission spectra, and good photostability. Derivatives of 1,3,4-oxadiazole have been investigated as laser dyes due to their strong luminescence. nih.govmdpi.com For instance, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) is recognized as a laser dye with a high photoluminescence quantum efficiency. The photophysical properties of 2,5-diaryl-1,3,4-oxadiazoles can be fine-tuned by altering the substituents on the aryl rings. The electron-donating nature of the methyl groups in this compound is likely to cause a bathochromic (red) shift in the emission spectrum compared to the unsubstituted diphenyl derivative, which could be advantageous for specific laser applications requiring longer wavelength emission. researchgate.net

Solar Energy Concentrators: Luminescent solar concentrators (LSCs) are devices that capture solar energy over a large area and concentrate it onto a smaller area of photovoltaic cells. They rely on fluorescent dyes dispersed in a transparent matrix. These dyes absorb a broad range of solar spectrum and re-emit it at a longer, red-shifted wavelength that can be efficiently converted into electricity by the solar cells. The high Stokes shift and quantum yield of 2,5-diaryl-1,3,4-oxadiazole derivatives make them attractive for this purpose. Research on 1,3,4-oxadiazole-based materials for solar energy applications has shown promise. For example, a novel hole-transport material based on the 1,3,4-oxadiazole moiety has been successfully used in perovskite solar cells, demonstrating the potential of this heterocyclic core in solar energy technologies. nih.gov The specific tuning of the absorption and emission characteristics of this compound through chemical modification could lead to its effective use in LSCs.

Impact of Molecular Aggregation and Thin Film Morphology on Optical Performance

The performance of optoelectronic devices based on organic materials is not solely dependent on the properties of individual molecules but is also significantly influenced by the collective behavior of molecules in the solid state. For this compound and its derivatives, molecular aggregation and the morphology of thin films play a critical role in determining their optical and charge-transporting properties. rsc.orgresearchgate.net

Molecular Aggregation: In the solid state, organic molecules can arrange themselves in various ways, leading to different types of aggregates, such as H-aggregates (face-to-face arrangement) and J-aggregates (head-to-tail arrangement). researchgate.net These aggregation modes have distinct effects on the photophysical properties of the material. For instance, H-aggregation often leads to a blue-shift in the absorption spectrum and can result in fluorescence quenching, which is generally detrimental for light-emitting applications. Conversely, J-aggregation can lead to a red-shift in the absorption and emission spectra, sometimes accompanied by an enhancement of the fluorescence intensity. researchgate.net

Studies on related 1,3,4-oxadiazole derivatives have demonstrated the ability to control the formation of H- and J-aggregates through solvent selection and concentration, which in turn modulates their fluorescence properties. researchgate.net Some 2,5-bisaryl-1,3,4-oxadiazoles exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. rsc.org This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Thin Film Morphology: The morphology of the thin film, which refers to the arrangement and packing of molecules on a substrate, is a crucial factor for device performance. A well-ordered crystalline film can facilitate charge transport due to better intermolecular orbital overlap, while an amorphous film can provide isotropic properties and prevent issues related to grain boundaries. The planarity of the 2,5-diaryl-1,3,4-oxadiazole core is a key structural feature that promotes π-π stacking and ordered molecular packing, which is beneficial for charge transport. researchgate.net

The crystal structure of the closely related 2,5-diphenyl-1,3,4-oxadiazole reveals a nearly planar conformation, which allows for efficient intermolecular interactions and charge transport. nih.gov The introduction of methyl groups in this compound can influence the molecular packing and thin-film morphology due to steric effects. The morphology of thin films can be controlled by deposition techniques (e.g., vacuum deposition, spin-coating), substrate temperature, and post-deposition annealing. Optimizing the thin-film morphology is essential to balance efficient charge transport and high photoluminescence quantum yield for achieving high-performance optoelectronic devices.

Below is a data table summarizing the key aspects of molecular aggregation and thin film morphology on the optical performance of 2,5-diaryl-1,3,4-oxadiazole derivatives.

| Property | Impact of Molecular Aggregation | Impact of Thin Film Morphology |

| Absorption Spectrum | H-aggregation can cause a blue-shift, while J-aggregation can lead to a red-shift. researchgate.net | The degree of molecular ordering can affect the absorption bandwidth and peak position. |

| Emission Spectrum | Aggregation can lead to quenching (H-aggregates) or enhancement (AIE, J-aggregates) of fluorescence. rsc.orgresearchgate.net | The emission wavelength and intensity can be influenced by the packing density and intermolecular interactions. |

| Charge Transport | Ordered aggregation (e.g., in crystalline domains) generally enhances charge mobility. | Crystalline films can exhibit anisotropic charge transport, while amorphous films are more isotropic. |

| Device Efficiency | Controlled aggregation is crucial for high-efficiency light-emitting devices. | Optimized film morphology leads to improved charge injection, transport, and recombination, boosting device efficiency. |

| Device Stability | Stable aggregate structures can contribute to the long-term operational stability of devices. | Uniform and defect-free films enhance device lifetime by preventing degradation pathways. |

Future Research Directions and Emerging Paradigms in 2,5 Bis 4 Methylphenyl 1,3,4 Oxadiazole Chemistry

Development of Novel Synthetic Strategies for Enhanced Functionalization

The traditional synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves multi-step procedures that can be time-consuming and may lack efficiency. nsf.gov The future of 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole chemistry is geared towards the development of more streamlined and versatile synthetic methodologies. A significant area of focus is the late-stage functionalization of the pre-formed oxadiazole core, which allows for the introduction of a wide array of functional groups, thereby fine-tuning the molecule's properties for specific applications.

Direct C-H arylation is another promising avenue for enhancing the functionalization of the this compound scaffold. rsc.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives. Copper-catalyzed C-H arylation, for example, has been shown to be effective for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles under mild conditions. rsc.orgnih.gov The use of diaryliodonium salts as arylating agents at room temperature further exemplifies the trend towards more sustainable and efficient synthetic protocols. rsc.org

These advanced synthetic methods will enable the creation of a broader library of this compound derivatives with tailored electronic and photophysical properties.

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Synthesis-Functionalization | Combines oxadiazole formation and C-H arylation in a single pot. | Reduced reaction steps, increased efficiency, streamlined workflow. nsf.govresearchgate.net |

| Direct C-H Arylation | Functionalizes the C-H bonds of the aryl rings directly. | High atom economy, avoids pre-functionalization, milder reaction conditions. rsc.org |

| Suzuki Cross-Coupling | Couples halogenated oxadiazoles (B1248032) with organoboron compounds. | High yields, good functional group tolerance. rsc.org |

| Photocatalysis | Utilizes light to drive the arylation reaction. | Mild conditions (room temperature), use of sustainable energy sources. rsc.org |

Integration with Advanced Characterization Techniques for In-Situ Studies

Understanding the behavior of this compound within a functional device is paramount for optimizing its performance. Future research will increasingly rely on the integration of advanced characterization techniques for in-situ and operando studies. These methods provide real-time insights into the structural, electronic, and photophysical changes that occur under operational conditions, which are often missed by conventional ex-situ measurements.

For optoelectronic applications, particularly in Organic Light-Emitting Diodes (OLEDs), techniques like in-situ spectroelectrochemistry will be crucial. This method allows for the simultaneous measurement of electrochemical and spectroscopic (e.g., UV-Vis absorption, photoluminescence) properties as a function of applied potential. This can reveal information about the formation of radical ions, changes in electronic transitions, and the stability of the material during device operation.

Operando photoluminescence and electroluminescence spectroscopy will also play a vital role in understanding the degradation mechanisms of OLEDs incorporating this compound. By monitoring changes in the emission spectra and quantum efficiency during operation, researchers can identify pathways of chemical and physical degradation, leading to the development of more robust materials and device architectures.

Rational Design Principles for Next-Generation Optoelectronic Materials

The development of next-generation optoelectronic materials based on this compound will be guided by rational design principles derived from a deep understanding of structure-property relationships. Computational modeling, particularly Density Functional Theory (DFT), will be an indispensable tool in this endeavor.

DFT calculations can predict key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and electron affinity. tubitak.gov.tr These parameters are critical for designing materials with efficient charge injection and transport properties in OLEDs and other electronic devices. For instance, by strategically introducing electron-donating or electron-withdrawing substituents onto the phenyl rings of this compound, the HOMO and LUMO levels can be precisely tuned to match the work functions of the electrodes and the energy levels of adjacent layers, thereby minimizing energy barriers for charge injection. researchgate.net

Furthermore, computational studies can elucidate the impact of molecular geometry and intermolecular interactions on the material's performance. For example, the planarity of the molecule and the degree of π-conjugation significantly influence its photophysical properties, including absorption and emission wavelengths. sigmaaldrich.com By understanding these relationships, new derivatives can be designed with specific emission colors and high photoluminescence quantum yields.

The following table summarizes key design principles for tuning the optoelectronic properties of this compound derivatives:

| Design Principle | Targeted Property | Molecular Modification |

| Energy Level Tuning | Efficient Charge Injection/Transport | Introduction of electron-donating/withdrawing groups on phenyl rings. researchgate.net |

| Emission Color Control | Desired Electroluminescence | Extension of π-conjugation, introduction of specific chromophores. sigmaaldrich.com |

| Enhanced Quantum Yield | High Luminescence Efficiency | Rigidifying the molecular structure to reduce non-radiative decay pathways. |

| Improved Thermal Stability | Device Longevity | Introduction of bulky substituents to inhibit intermolecular interactions that can lead to degradation. |

Exploration of Synergistic Effects in Hybrid Material Systems

The future of this compound also lies in its integration into hybrid material systems, where synergistic effects between the organic molecule and an inorganic or polymeric component can lead to enhanced properties that are not achievable with either component alone.

In the realm of solar energy, oxadiazole derivatives are being explored as additives in perovskite solar cells. nih.gov The electron-accepting nature of the oxadiazole core can help to passivate defects at the perovskite surface, reducing non-radiative recombination and improving charge extraction efficiency. nih.govmdpi.com The addition of such molecules can lead to a synergistic improvement in both the power conversion efficiency and the long-term stability of the solar cells. rsc.orgmdpi.com

Another exciting frontier is the incorporation of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). nsf.govnih.gov The rigid and well-defined structure of the oxadiazole can be exploited to create MOFs with tailored pore sizes and functionalities. The synergistic interplay between the metal nodes and the organic linker can result in materials with exceptional properties for applications such as gas storage, separation, and catalysis. The inherent luminescent properties of the oxadiazole unit can also be harnessed to create fluorescent MOF-based sensors.

In polymer composites, blending this compound with a host polymer can lead to materials with improved mechanical, thermal, and electronic properties. The oxadiazole can act as a reinforcing agent, a thermal stabilizer, or a charge transport mediator, depending on the nature of the polymer matrix and the specific interactions between the two components. The synergistic combination of the processability of the polymer and the functionality of the oxadiazole opens up possibilities for the fabrication of flexible and lightweight electronic devices.

| Hybrid System | Role of this compound | Potential Synergistic Effect |

| Perovskite Solar Cells | Additive/Interfacial Layer | Enhanced charge extraction, reduced recombination, improved stability. nih.govmdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Tailored porosity, catalytic activity, sensing capabilities. nsf.govnih.gov |

| Polymer Composites | Dispersed phase/dopant | Improved mechanical strength, thermal stability, and charge transport. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A standard protocol involves refluxing a mixture of substituted benzoic acid derivatives (e.g., 4-methylbenzoic acid) with hydrazides in phosphoryl chloride (POCl₃) for 12–18 hours . For example, cyclization using POCl₃ under reflux followed by recrystallization in ethanol yields crystals suitable for X-ray analysis (65–81% yields) . Optimization of stoichiometry, solvent polarity, and reflux duration is critical to minimize side reactions (e.g., incomplete cyclization). Elemental analysis and IR spectroscopy (C=N stretching at ~1600 cm⁻¹) confirm successful synthesis .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol) are analyzed at 100 K to minimize thermal motion artifacts. Key parameters include planarity of the oxadiazole ring (deviation <0.002 Å) and dihedral angles between the oxadiazole core and aryl substituents (e.g., 8.06–11.66°) . Data refinement using SHELXTL software ensures accuracy (R-factor <0.05) . Complementary techniques like ¹H/¹³C NMR (δ 2.29 ppm for methyl groups) and mass spectrometry further validate purity .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer : SCXRD reveals short intermolecular C–O contacts (2.9968 Å) and weak C–H···π interactions, which propagate chains along specific crystallographic axes (e.g., [203]) . Van der Waals radii comparisons and Hirshfeld surface analysis quantify these interactions, while thermal ellipsoid plots (Uij values) assess atomic displacement . Such data guide predictions of solubility and melting behavior.

Advanced Research Questions

Q. How can coordination polymers incorporating this compound be designed, and what structural motifs emerge?

- Methodological Answer : The oxadiazole’s rigid bidentate structure allows coordination with transition metals (e.g., Ag(I)). Reactions with AgNO₃ in acetonitrile/water yield 1D or 2D polymers characterized by IR (ν(Ag–N) ~220 cm⁻¹) and SCXRD. For example, Ag(I) complexes exhibit distorted tetrahedral geometry with ligand bite angles of 102.83° . Topological analysis (e.g., sql nets) and porosity measurements (BET surface area) correlate structure with gas adsorption properties .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationships (SAR) are studied via in vitro assays. For instance, replacing methyl groups with electron-withdrawing substituents (e.g., Cl) enhances insecticidal activity against house flies (LD₅₀ <50 ppm) by increasing electrophilicity . Anti-inflammatory activity is evaluated using COX-2 inhibition assays (IC₅₀ values), with methoxy derivatives showing reduced ulcerogenicity compared to carboxylates . Computational docking (AutoDock Vina) predicts binding affinities to target proteins .

Q. What strategies resolve contradictions between computational models and experimental data (e.g., spectroscopic vs. crystallographic results)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state SCXRD). Hybrid DFT calculations (B3LYP/6-311+G(d,p)) optimize gas-phase geometries, while molecular dynamics simulations (AMBER) account for solvation. For example, NMR chemical shifts may deviate from XRD bond lengths due to π-stacking in solution . Multivariate analysis (e.g., PCA) reconciles datasets by identifying dominant variables .

Q. How is the compound utilized in materials science, particularly in optoelectronic applications?

- Methodological Answer : Its π-conjugated system enables two-photon absorption (TPA) properties. UV-Vis spectroscopy (λmax ~350 nm) and Z-scan measurements quantify TPA cross-sections (σ₂ ~500 GM). Incorporating electron-donating groups (e.g., –NMe₂) red-shifts emission maxima (Δλ ~50 nm), enhancing fluorescence quantum yields (ΦF >0.6) . Device fabrication (e.g., OLEDs) involves spin-coating thin films, with efficiency tracked via electroluminescence spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。